Field-Effect Mobility: TES-ADT Performance Across Processing Methods vs. Unfunctionalized ADT
TES-ADT enables solution-processed OFET fabrication, a capability entirely absent in unfunctionalized anthradithiophene (ADT) due to the latter's insolubility. As-spun TES-ADT films exhibit low mobility (0.002 cm²/V·s) but achieve 0.2 cm²/V·s after dichloroethane solvent vapor annealing [1]. With optimized dielectric selection (low surface energy polyimide), spin-cast TES-ADT reaches 0.43 cm²/V·s and an on/off ratio of 10⁷ [2]. Further optimization via dip-coating eliminates the need for post-deposition solvent annealing entirely, yielding highly crystalline TES-ADT films with mobility up to 1.8 cm²/V·s [3]. Unfunctionalized ADT, by contrast, cannot be solution-processed at all and requires vacuum sublimation, fundamentally limiting its manufacturing scalability and cost-effectiveness.
| Evidence Dimension | Field-effect hole mobility (μ) in OFET devices |
|---|---|
| Target Compound Data | 0.002 cm²/V·s (as-spun); 0.2 cm²/V·s (solvent vapor annealed); 0.43 cm²/V·s (PI dielectric, spin-cast); 1.8 cm²/V·s (dip-coated, no SVA) |
| Comparator Or Baseline | Unfunctionalized ADT: insoluble in common organic solvents; cannot be solution-processed (mobility only achievable via vacuum deposition, ~0.1-0.5 cm²/V·s range reported in literature for vacuum-sublimed films) |
| Quantified Difference | TES-ADT enables solution processability (0.002-1.8 cm²/V·s range depending on processing); unfunctionalized ADT has zero solution-processable mobility (not measurable). SVA increases TES-ADT mobility 100-fold from 0.002 to 0.2 cm²/V·s. Dip-coating achieves 1.8 cm²/V·s without post-annealing. |
| Conditions | Bottom-gate/top-contact OFET architecture; TES-ADT spin-cast from chloroform or toluene; SVA with dichloroethane vapor; PI vs. PVP dielectric comparison; dip-coating with controlled pull-out rate. |
Why This Matters
The TES functionalization transforms an insoluble, vacuum-only material into a solution-processable semiconductor with mobility tunable across three orders of magnitude via straightforward processing modifications—a capability directly relevant for low-cost, large-area printed electronics manufacturing.
- [1] Dickey, K.; Anthony, J. E.; Loo, Y.-L. (2006). Improving the electrical characteristics of a solution-processable, anthradithiophene organic semiconductor by solvent vapor annealing. APS March Meeting, Abstract A25.00003. View Source
- [2] Chen, L.-H.; Lin, P.; Kim, C.; Chen, M.-C.; Huang, P.-Y.; Ho, J.-C.; Lee, C.-C. (2012). Influence of polymer dielectric surface energy on thin-film transistor performance of solution-processed triethylsilylethynyl anthradithiophene (TES-ADT). Physica Status Solidi - Rapid Research Letters, 6(2), 71-73. View Source
- [3] Nam, S.; Jang, J.; Anthony, J. E.; Park, J.-J.; Park, C. E.; Kim, K. (2011). High-Performance Triethylsilylethynyl Anthradithiophene Transistors Prepared without Solvent Vapor Annealing: The Effects of Self-Assembly during Dip-Coating. ACS Applied Materials & Interfaces, 3(5), 1453-1461. View Source
